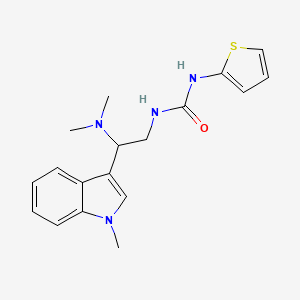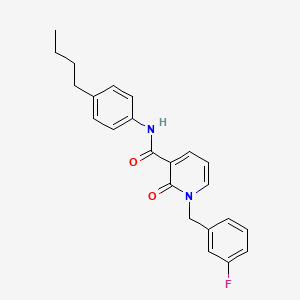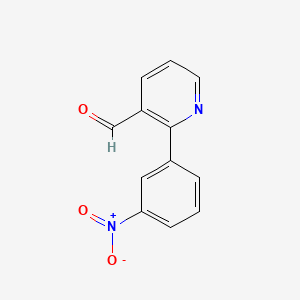
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea, also known as GSK-3 inhibitor, is a chemical compound that has shown potential in various scientific research applications. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Scientific Research Applications
Imaging Ligands and Serotonin Transporters
Compounds with dimethylamino groups have been utilized in the development of imaging ligands for detecting serotonin transporters (SERT) in the human brain. For example, [123I]ADAM, a compound containing a dimethylamino methylphenylthio moiety, exhibits high specificity for SERT, suggesting potential applications in single-photon emission tomography imaging for neurological studies (Kauppinen et al., 2002).
Antitumor Agents
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a compound similar in functional group arrangement to the compound , has undergone phase I clinical trials as an experimental antitumor agent. The metabolism and excretion of DACA have been studied in cancer patients, offering insights into its biotransformation, which involves N-oxidation and acridone formation. Such studies underscore the relevance of dimethylamino derivatives in cancer research (Schofield et al., 1999).
Uremic Toxins and Microbial Metabolism
Research into compounds produced by microbes in the colon, including those related to indole and thiophene structures, has identified their contribution to the pool of uremic solutes in hemodialysis patients. This research has implications for understanding the metabolic pathways and potential toxicity of microbial metabolites in renal disease (Aronov et al., 2011).
Environmental and Occupational Health
Dimethylamino and indole derivatives have been investigated for their environmental and occupational health impacts, including their role as metabolites of exposure to certain chemicals and their potential toxicity. For instance, studies on N,N-dimethylacetamide, used in the textile industry, have explored its metabolism and the significance of urinary biomarkers for assessing exposure levels (Princivalle et al., 2010).
properties
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21(2)16(11-19-18(23)20-17-9-6-10-24-17)14-12-22(3)15-8-5-4-7-13(14)15/h4-10,12,16H,11H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQWWDOQECHXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2729017.png)
![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2729023.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)

![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)

